molecular formula C18H22N6OS B5621629 4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-3-thienyl)carbonyl]piperidine

4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-3-thienyl)carbonyl]piperidine

Cat. No. B5621629
M. Wt: 370.5 g/mol
InChI Key: WIFGOKVGESNRRE-UHFFFAOYSA-N
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Description

"4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-3-thienyl)carbonyl]piperidine" is a complex organic compound. This section provides an overview of its synthesis and analysis.

Synthesis Analysis

The synthesis process involves multi-step reactions, typically starting with the formation of key intermediates like pyrazole, piperidine, and triazole derivatives. One study describes the synthesis of related compounds through reactions of sodium salts with various heterocyclic amines, indicating a method that could potentially be adapted for our compound of interest (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Molecular Structure Analysis

X-ray crystallography and DFT calculations are often used to investigate the molecular structure of such compounds. A study on s-triazine derivatives, which shares some structural similarities with our compound, utilized these methods to analyze molecular structure and intermolecular interactions (Shawish et al., 2021).

Chemical Reactions and Properties

Compounds like this typically exhibit various chemical reactions, including nucleophilic substitutions and electrophilic additions, based on the functional groups present. A related example is the synthesis of substituted pyrazoles, indicating potential reactions for our compound (Shestopalov et al., 2002).

properties

IUPAC Name

[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-13-10-15(12-26-13)18(25)23-8-4-14(5-9-23)17-21-20-16(22(17)2)11-24-7-3-6-19-24/h3,6-7,10,12,14H,4-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFGOKVGESNRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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